2-氰基-N-(吡啶-2-基甲基)乙酰胺

描述

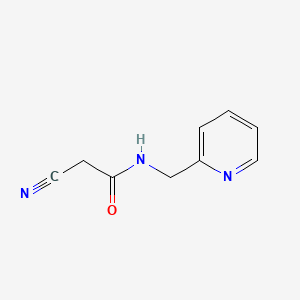

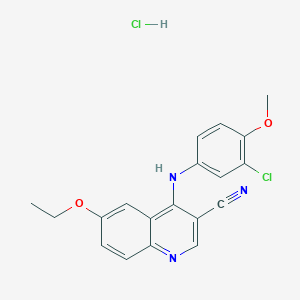

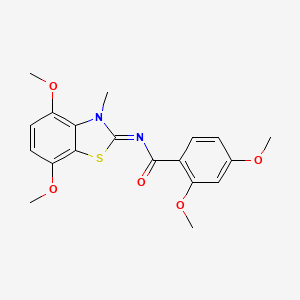

“2-cyano-N-(pyridin-2-ylmethyl)acetamide” is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is an acetic amide with a nitrile functional group .

Synthesis Analysis

The synthesis of cyanoacetamides like “2-cyano-N-(pyridin-2-ylmethyl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “2-cyano-N-(pyridin-2-ylmethyl)acetamide” can be represented by the InChI code: 1S/C9H9N3O/c10-4-1-9(13)12-7-8-2-5-11-6-3-8/h2-3,5-6H,1,7H2,(H,12,13) and the InChI key: ACPRFCGKSGKRCH-UHFFFAOYSA-N .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-cyano-N-(pyridin-2-ylmethyl)acetamide” include a molecular weight of 175.19 and a molecular formula of C9H9N3O . More specific properties such as melting point, boiling point, and density are not available in the search results.科学研究应用

抗癌活性

2-氰基-N-(吡啶-2-基甲基)乙酰胺及其衍生物已被探索其抗癌特性。一项研究合成了该化合物的衍生物并测试了它们的抗癌活性,发现了对白血病细胞系的有效且选择性的细胞毒作用 (Horishny, Arshad, & Matiychuk, 2021)。

新型杂环的合成

已经对合成新的吡唑、1,3-噻唑和 1,3,4-噻二唑衍生物进行了研究,这些衍生物结合了 4-吡啶基部分,使用 2-氰基-N-(吡啶-4-基)乙酰胺。这些化合物在化学和医学的各个领域具有潜在应用 (Dawood, Alsenoussi, & Ibrahim, 2011)。

抗炎和解热活性

一项研究重点关注新型 2(1H)-吡啶酮分子的合成,包括 2-氰基-N-(4-羟苯基)乙酰胺的衍生物。这些化合物表现出抗炎、解热和致溃疡特性,在体外和体内检查中均显示出有希望的结果 (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021)。

杀虫剂应用

该化合物也已用于合成用于杀虫目的的各种杂环。一项研究使用 2-氰基-N-(5-乙基-1,3,4-噻二唑-2-基)乙酰胺来制造化合物,并将其作为杀虫剂对棉铃虫斜纹夜蛾进行测试 (Fadda, Salam, Tawfik, Anwar, & Etman, 2017)。

抗菌活性

2-氰基-N-(吡啶-2-基甲基)乙酰胺也已用于合成具有抗菌特性的化合物。例如,一项研究合成了包含安乃近部分的各种杂环,并将其评估为抗菌剂 (Bondock, Rabie, Etman, & Fadda, 2008)。

金属配合物的形成

该化合物已用于合成新的金属配合物。一项研究使用 2-氰基-N-(吡啶-2-基甲基)乙酰胺开发了四齿配体,用于形成各种单体配合物。这些配合物被分析其结构和键合模式 (Al-jeboori, Al-Tawel, & Ahmad, 2010)。

作用机制

未来方向

属性

IUPAC Name |

2-cyano-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-4-9(13)12-7-8-3-1-2-6-11-8/h1-3,6H,4,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJRBOZBEUZSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-chlorobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2714008.png)

![5-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2714009.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2714013.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2714016.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methoxybenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2714030.png)